molecular formula C10H13ClFN B1465851 3-[(4-Fluorophenyl)methyl]azetidine hydrochloride CAS No. 1203686-23-0

3-[(4-Fluorophenyl)methyl]azetidine hydrochloride

Cat. No.: B1465851
CAS No.: 1203686-23-0
M. Wt: 201.67 g/mol
InChI Key: ZXNYCKYOAAOKPJ-UHFFFAOYSA-N
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Description

Chemical Identification and Nomenclature

3-[(4-Fluorophenyl)methyl]azetidine hydrochloride is systematically classified under the Chemical Abstracts Service registry number 1203686-23-0, which serves as its unique molecular identifier in chemical databases and literature. The compound possesses a molecular formula of C₁₀H₁₃ClFN with a corresponding molecular weight of 201.67 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 3-[(4-fluorophenyl)methyl]azetidine hydrochloride, reflecting its structural composition of an azetidine ring substituted at the 3-position with a 4-fluorobenzyl group and forming a salt with hydrochloric acid.

The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as FC1=CC=C(CC2CNC2)C=C1.[H]Cl, which provides a computer-readable description of its molecular connectivity. The MDL information systems number MFCD16619084 serves as an additional identifier for database searches and chemical inventory management. Alternative nomenclature variations found in chemical literature include "3-[(4-Fluorophenyl)methyl]azetidine HCl" and similar abbreviated forms, though the full systematic name remains the preferred designation for scientific communications.

Property Value Reference
Chemical Abstracts Service Number 1203686-23-0
Molecular Formula C₁₀H₁₃ClFN
Molecular Weight 201.67 g/mol
MDL Number MFCD16619084
SMILES Notation FC1=CC=C(CC2CNC2)C=C1.[H]Cl

The structural architecture of this compound represents a convergence of two important pharmacophoric elements: the azetidine heterocycle and the fluorinated aromatic system. The presence of the fluorine atom at the para position of the benzyl substituent introduces significant electronic effects that influence both the chemical reactivity and potential biological activity of the molecule. This positional specificity of fluorine substitution distinguishes this compound from other halogenated analogs and contributes to its unique physicochemical profile.

Historical Context in Azetidine Chemistry

The development of 3-[(4-Fluorophenyl)methyl]azetidine hydrochloride must be understood within the broader historical context of azetidine chemistry, which traces its origins to early twentieth-century heterocyclic research. Azetidine itself was first characterized in 1907 through investigations involving Schiff base reactions between aniline and aldehydes, establishing the foundation for understanding four-membered nitrogen-containing heterocycles. This early work laid the groundwork for subsequent discoveries that would eventually lead to the recognition of azetidines as important pharmacophoric scaffolds in medicinal chemistry.

The historical significance of azetidine chemistry gained substantial momentum following Alexander Fleming's discovery of penicillin, which highlighted the therapeutic potential of four-membered lactam rings. Although penicillin contains a beta-lactam structure rather than a direct azetidine ring, the structural similarities and the understanding of ring strain effects in four-membered heterocycles provided crucial insights that influenced the development of azetidine-based compounds. The recognition that four-membered nitrogen heterocycles could exhibit potent biological activities spurred extensive research into synthetic methodologies for accessing diverse azetidine derivatives.

The evolution of azetidine chemistry throughout the mid-to-late twentieth century saw significant advances in synthetic methodologies and mechanistic understanding. Researchers developed increasingly sophisticated approaches for constructing azetidine rings, including cycloaddition reactions, ring-closing metathesis, and various nucleophilic substitution strategies. These methodological advances enabled the preparation of more complex azetidine derivatives, including those bearing aromatic substituents and functional groups that could modulate biological activity and physicochemical properties.

The emergence of fluorinated heterocycles as privileged structures in medicinal chemistry during the latter half of the twentieth century provided additional impetus for developing fluorine-containing azetidine derivatives. The recognition that fluorine substitution could dramatically alter the metabolic stability, membrane permeability, and receptor binding affinity of organic molecules led to systematic investigations of fluorinated azetidines. This historical trajectory culminated in the development of compounds such as 3-[(4-Fluorophenyl)methyl]azetidine hydrochloride, which represents a sophisticated integration of azetidine chemistry with strategic fluorine incorporation.

Significance in Heterocyclic Research

3-[(4-Fluorophenyl)methyl]azetidine hydrochloride occupies a position of considerable significance within contemporary heterocyclic research due to its representation of key structural motifs that are highly valued in drug discovery and materials science. The compound exemplifies the successful integration of azetidine heterocycles with fluorinated aromatic systems, creating a molecular architecture that possesses enhanced chemical and biological properties compared to non-fluorinated analogs. This combination has proven particularly valuable in pharmaceutical research, where the unique properties of four-membered nitrogen heterocycles are increasingly recognized for their potential therapeutic applications.

The research significance of this compound extends beyond its individual properties to encompass its role as a representative member of a broader class of fluorinated azetidine derivatives that have shown promise in various biological applications. Studies have demonstrated that azetidine-containing compounds exhibit diverse pharmacological activities, including anticancer, antibacterial, antimicrobial, antischizophrenic, antimalarial, antiobesity, anti-inflammatory, antidiabetic, antiviral, antioxidant, and analgesic activities. The incorporation of fluorine functionality, as exemplified in 3-[(4-Fluorophenyl)methyl]azetidine hydrochloride, can further enhance these biological activities through improved metabolic stability and enhanced receptor binding interactions.

Contemporary research methodologies for studying azetidine derivatives have benefited significantly from advances in synthetic chemistry, particularly in the development of efficient routes for constructing substituted azetidine rings. Recent investigations have focused on aza-Michael addition reactions, Suzuki-Miyaura cross-coupling reactions, and other sophisticated synthetic transformations that enable the preparation of complex azetidine derivatives with high levels of structural diversity. These methodological advances have facilitated the systematic exploration of structure-activity relationships in azetidine-based compounds, leading to improved understanding of how specific substitution patterns influence biological activity.

Research Application Significance Reference
Medicinal Chemistry Pharmacophore development for drug discovery
Synthetic Methodology Model compound for synthetic route development
Structure-Activity Studies Representative fluorinated heterocycle
Materials Science Building block for functional materials

The mechanistic understanding of how azetidine derivatives interact with biological targets has been significantly enhanced through studies of compounds such as 3-[(4-Fluorophenyl)methyl]azetidine hydrochloride. Research has shown that the mechanism of action for fluorinated azetidine derivatives typically involves interactions with specific molecular targets such as enzymes or receptors, where the fluorophenyl group enhances binding affinity and selectivity while the azetidine ring contributes unique reactivity profiles. This mechanistic insight has proven valuable for rational drug design efforts and has contributed to the development of more effective therapeutic agents.

Relationship to Parent Azetidine Structures

The structural relationship between 3-[(4-Fluorophenyl)methyl]azetidine hydrochloride and its parent azetidine framework provides crucial insights into the effects of substitution on the fundamental properties of four-membered nitrogen heterocycles. Azetidine itself, with the molecular formula C₃H₇N, represents the simplest four-membered saturated nitrogen-containing heterocycle and serves as the foundational structure upon which more complex derivatives are built. The parent compound is characterized by its liquid state at room temperature, strong ammonia-like odor, and strongly basic properties compared to most secondary amines, features that are significantly modified in substituted derivatives.

The transformation from the parent azetidine structure to 3-[(4-Fluorophenyl)methyl]azetidine hydrochloride involves several key structural modifications that fundamentally alter the compound's properties. The introduction of the 4-fluorobenzyl substituent at the 3-position of the azetidine ring creates a significantly more complex molecular architecture with enhanced lipophilicity and altered electronic distribution. This substitution pattern represents a common strategy in medicinal chemistry for modulating the biological activity and physicochemical properties of heterocyclic scaffolds while maintaining the essential structural features that confer biological activity.

The formation of the hydrochloride salt represents another important structural relationship to consider when examining the connection to parent azetidine structures. While the parent azetidine exists as a free base with a pKa value of approximately 11.29, the hydrochloride salt form of 3-[(4-Fluorophenyl)methyl]azetidine provides enhanced stability and improved handling characteristics. This salt formation is particularly important for pharmaceutical applications, where the hydrochloride form often exhibits superior solubility properties and greater chemical stability compared to the corresponding free base.

Comparative analysis of related azetidine derivatives reveals the systematic effects of structural modifications on fundamental properties. For example, methyl 3-(4-fluorophenyl)azetidine-3-carboxylate hydrochloride, with the molecular formula C₁₁H₁₃ClFNO₂ and molecular weight of 245.68 grams per mole, represents a closely related analog that incorporates both fluorine and ester functionality. Similarly, 3-(fluoromethyl)azetidine hydrochloride, with molecular formula C₄H₉ClFN and molecular weight of 125.57 grams per mole, demonstrates how different fluorine incorporation strategies can yield structurally related compounds with distinct properties.

Compound Molecular Formula Molecular Weight Key Structural Features
Azetidine (parent) C₃H₇N 57.09 g/mol Unsubstituted four-membered ring
3-[(4-Fluorophenyl)methyl]azetidine HCl C₁₀H₁₃ClFN 201.67 g/mol 4-Fluorobenzyl substitution
Methyl 3-(4-fluorophenyl)azetidine-3-carboxylate HCl C₁₁H₁₃ClFNO₂ 245.68 g/mol Fluorophenyl and ester groups
3-(Fluoromethyl)azetidine HCl C₄H₉ClFN 125.57 g/mol Direct fluoromethyl substitution

The synthetic accessibility of 3-[(4-Fluorophenyl)methyl]azetidine hydrochloride relative to the parent azetidine structure reflects important advances in heterocyclic synthesis methodology. While azetidine itself can be prepared through reduction of azetidinones with lithium aluminum hydride or through multistep routes from 3-amino-1-propanol, the synthesis of more complex derivatives requires sophisticated synthetic strategies. The preparation of 3-[(4-Fluorophenyl)methyl]azetidine hydrochloride typically involves nucleophilic substitution reactions between 4-fluorobenzyl chloride and azetidine, followed by salt formation with hydrochloric acid, demonstrating how fundamental synthetic transformations can be employed to access structurally complex azetidine derivatives.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-10-3-1-8(2-4-10)5-9-6-12-7-9;/h1-4,9,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNYCKYOAAOKPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203686-23-0
Record name 3-[(4-fluorophenyl)methyl]azetidine hydrochloride
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Preparation Methods

Nucleophilic Substitution of Azetidine Ring

  • Starting Materials: Azetidine or azetidine derivatives (e.g., azetidine itself or protected azetidine intermediates) and 4-fluorobenzyl halide (commonly 4-fluorobenzyl chloride or bromide).
  • Reaction Type: Nucleophilic substitution (SN2) where the nitrogen atom of azetidine acts as a nucleophile attacking the electrophilic carbon of the 4-fluorobenzyl halide.
  • Base: A base such as sodium hydride or potassium carbonate is used to deprotonate the azetidine nitrogen, enhancing nucleophilicity.
  • Solvent: Common solvents include polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or dichloromethane (DCM).
  • Temperature: Reactions are typically carried out at temperatures ranging from 0°C to room temperature to moderate reaction rates and minimize side reactions.

Formation of Hydrochloride Salt

  • After the alkylation step, the free base form of 3-[(4-Fluorophenyl)methyl]azetidine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent such as ethanol or diethyl ether.
  • This step improves the compound’s stability, crystallinity, and handling properties for downstream applications.

Alternative Synthetic Approaches

While direct alkylation is the most straightforward method, alternative methods include:

  • Ring-Closing Reactions: Starting from linear precursors containing the 4-fluorophenylmethyl group and an amine, cyclization to form the azetidine ring under acidic or basic conditions.
  • Reductive Amination: Reaction of azetidine with 4-fluorobenzaldehyde followed by reduction to form the substituted azetidine.
  • Use of Protected Intermediates: Protecting groups on azetidine nitrogen may be employed to control regioselectivity and improve yields, followed by deprotection and salt formation.

Data Table: Typical Reaction Parameters for Preparation

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Azetidine deprotonation Sodium hydride / Potassium carbonate THF / DMF 0°C to RT 1-3 hours - Base facilitates nucleophilic attack
Alkylation 4-Fluorobenzyl chloride/bromide THF / DMF / DCM 0°C to RT 4-12 hours 70-85 SN2 reaction, monitored by TLC/HPLC
Salt formation HCl (g) or HCl in ethanol Ethanol / Ether 0°C to RT 1-2 hours 90-95 Crystallization of hydrochloride salt

Research Findings and Optimization

  • Base Selection: Sodium hydride provides strong deprotonation but requires careful handling due to reactivity. Potassium carbonate is milder and safer but may require longer reaction times.
  • Solvent Effects: Polar aprotic solvents favor SN2 mechanisms and improve yields. Solvent choice affects reaction rate and selectivity.
  • Temperature Control: Lower temperatures reduce side reactions such as elimination or polymerization of azetidine.
  • Purification: Crude products are purified by recrystallization or chromatography before salt formation to ensure high purity.

Industrial and Scale-Up Considerations

  • Continuous Flow Reactors: For large-scale synthesis, continuous flow systems enhance reaction control, heat transfer, and reproducibility.
  • Automated Systems: Automation helps maintain consistent quality and yield, critical for pharmaceutical-grade material.
  • Green Chemistry: Efforts focus on minimizing hazardous reagents and solvents, recycling solvents, and optimizing atom economy.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)methyl]azetidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: N-oxides of 3-[(4-Fluorophenyl)methyl]azetidine hydrochloride.

    Reduction: Saturated azetidine derivatives.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

Medicinal Chemistry

3-[(4-Fluorophenyl)methyl]azetidine hydrochloride is being investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with various biological targets, particularly in cancer research. The fluorinated phenyl group is believed to enhance binding affinity to biological receptors, which can influence therapeutic efficacy.

Pharmacological Potential :

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant effects on cell proliferation and apoptosis in cancer cell lines. For instance, certain azetidine derivatives have shown antiproliferative effects on breast cancer cells (MCF-7) .
  • Neuropharmacology : There is ongoing research into the interactions of azetidine derivatives with nicotinic acetylcholine receptors, suggesting potential applications in treating neurodegenerative diseases .

Organic Synthesis

The compound serves as a valuable building block in the synthesis of more complex molecular structures. It can be utilized in the development of new materials and chemical processes.

Synthesis Applications :

  • Heterocyclic Amino Acids : 3-[(4-Fluorophenyl)methyl]azetidine hydrochloride can be employed in the synthesis of novel heterocyclic amino acid derivatives through various reactions, including the Suzuki-Miyaura cross-coupling method .
  • Combinatorial Libraries : Its unique structure makes it suitable for generating combinatorial libraries aimed at drug discovery .

Material Science

The compound's unique properties make it advantageous in developing new materials with specific functionalities. Its application in creating polymers and other materials can lead to advancements in various industrial processes.

Anticancer Efficacy

A study focused on azetidine derivatives demonstrated their antiproliferative effects on breast cancer cells (MCF-7). The findings suggested that the structural modifications introduced by the fluorinated phenyl group could enhance anticancer activity .

Neuroreceptor Imaging Applications

Research into similar compounds has shown promise in neuroreceptor imaging applications, indicating that 3-[(4-Fluorophenyl)methyl]azetidine hydrochloride could be further explored for diagnostic purposes in neuropharmacology .

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)methyl]azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, while the azetidine ring contributes to its unique reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-(4-Chlorophenyl)azetidine Hydrochloride

  • Structure : Differs by substituting fluorine with chlorine at the para position of the phenyl ring.
  • Molecular Weight : 214.08 g/mol (C₉H₁₀ClN·HCl) .
  • No direct biological data are available, but chloro-substituted analogs are common in antimicrobial and antipsychotic agents .

3-[(3-Fluorophenyl)methyl]azetidine Hydrochloride

  • Structure : Fluorine is in the meta position on the benzyl group.
  • Molecular Weight : 217.67 g/mol (identical to the para-fluoro isomer) .
  • Key Differences :
    • Meta substitution may disrupt symmetry, affecting receptor binding or crystal packing.
    • Meta-fluoro derivatives are less common in pharmaceuticals, suggesting para-substitution is preferred for target engagement .

Linker Modifications

3-((4-Fluorophenoxy)methyl)azetidine Hydrochloride

  • Structure: Replaces the benzyl group with a phenoxymethyl linker (oxygen atom between azetidine and phenyl ring).
  • Molecular Weight: 217.67 g/mol (C₁₀H₁₂FNO·HCl) .
  • Phenoxymethyl groups are prevalent in beta-blockers (e.g., propranolol), suggesting possible cardiovascular applications .

Azetidine Derivatives with Extended Substituents

3-(Naphthalen-2-yl(propoxy)methyl)azetidine Hydrochloride

  • Structure : Incorporates a naphthalene ring and a propoxy chain.
  • Molecular Weight: 335.85 g/mol (C₁₈H₂₂NO·HCl) .
  • Key Differences :
    • Demonstrated anti-inflammatory and neuroprotective effects in BV2 microglial and SH-SY5Y neuronal cells via NLRP3 inflammasome inhibition and oxidative stress modulation .
    • The bulky naphthalene group likely enhances hydrophobic interactions with protein targets but may limit solubility.

Piperidine-Based Analogs

Paroxetine Hydrochloride

  • Structure : Piperidine ring with fluorophenyl, benzodioxol, and methyl groups.
  • Molecular Weight: 365.83 g/mol (C₁₉H₂₀FNO₃·HCl) .
  • Key Differences :
    • As a selective serotonin reuptake inhibitor (SSRI), paroxetine’s piperidine core and benzodioxol group are critical for serotonin transporter binding.
    • The fluorophenyl moiety in paroxetine enhances selectivity and potency, a feature shared with azetidine derivatives .

Comparative Data Table

Compound Name Substituent/Modification Molecular Weight (g/mol) Notable Biological Activity/Properties Reference
3-[(4-Fluorophenyl)methyl]azetidine HCl Para-fluoro benzyl 217.67 N/A (structural analog data inferred)
3-(4-Chlorophenyl)azetidine HCl Para-chloro benzyl 214.08 Antimicrobial potential (structural inference)
3-[(3-Fluorophenyl)methyl]azetidine HCl Meta-fluoro benzyl 217.67 Limited pharmacological data
3-((4-Fluorophenoxy)methyl)azetidine HCl Phenoxymethyl linker 217.67 Potential cardiovascular applications
3-(Naphthalen-2-yl(propoxy)methyl)azetidine HCl Naphthalene, propoxy chain 335.85 Anti-inflammatory, neuroprotective
Paroxetine HCl Piperidine, benzodioxol, fluorophenyl 365.83 SSRI activity

Discussion of Structural-Activity Relationships (SAR)

  • Fluorine vs. Chlorine : Fluorine’s electronegativity and small size improve metabolic stability and hydrogen-bonding capacity, whereas chlorine may enhance lipophilicity for membrane penetration .
  • Linker Flexibility: Benzyl groups (direct C-link) favor rigidity and target binding, while ether linkers (e.g., phenoxymethyl) introduce polarity, affecting solubility and distribution .
  • Ring Size : Azetidine’s strained four-membered ring may confer conformational restraint compared to piperidine, influencing receptor selectivity .

Biological Activity

3-[(4-Fluorophenyl)methyl]azetidine hydrochloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Overview of the Compound

  • Chemical Formula : C10H13ClFN
  • IUPAC Name : 3-[(4-fluorophenyl)methyl]azetidine;hydrochloride
  • Molecular Structure : The compound features a four-membered azetidine ring with a 4-fluorobenzyl group, contributing to its unique properties and reactivity.

Synthesis

The synthesis of 3-[(4-Fluorophenyl)methyl]azetidine hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with azetidine in the presence of a base, followed by the formation of the hydrochloride salt. Key aspects include:

  • Reagents : Common bases include sodium hydride or potassium carbonate.
  • Solvents : Dichloromethane or tetrahydrofuran are frequently used.
  • Conditions : The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

The biological activity of 3-[(4-Fluorophenyl)methyl]azetidine hydrochloride is attributed to its interaction with various molecular targets. The fluorophenyl group enhances binding affinity and selectivity towards specific receptors or enzymes. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : It could interact with receptors, altering cellular signaling pathways.

Biological Activities

Research indicates that 3-[(4-Fluorophenyl)methyl]azetidine hydrochloride exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of azetidines show promise in inhibiting cancer cell growth. Although specific data for this compound is limited, related compounds have demonstrated effectiveness against various cancer cell lines.
  • Antimicrobial Properties : Compounds with similar structures have been reported to possess antibacterial and antifungal activities, indicating potential for further exploration in antimicrobial applications .
  • Neuroprotective Effects : Some azetidine derivatives have shown neuroprotective properties, which could be relevant for treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have evaluated the biological activities of compounds related to azetidines. Here are notable findings:

StudyFindings
Arafa et al. (2020)Investigated various oxadiazole derivatives showing significant anticancer activity against multiple cell lines, suggesting similar potential for azetidine derivatives .
MDPI Review (2023)Highlighted the importance of structural modifications in enhancing biological activity, which could be applicable to 3-[(4-Fluorophenyl)methyl]azetidine hydrochloride .
PubChem DataProvides insights into the compound's chemical properties and potential applications in drug discovery .

Q & A

Q. What are the common synthetic routes for preparing 3-[(4-Fluorophenyl)methyl]azetidine hydrochloride, and what factors influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-fluorobenzyl halides and azetidine derivatives. For example, reacting 4-fluorobenzyl bromide with azetidine in the presence of a base (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF or THF under reflux conditions . Purification often includes recrystallization or column chromatography, followed by salt formation with HCl. Key factors affecting efficiency:
  • Base strength : Stronger bases (e.g., NaH) accelerate deprotonation but may lead to side reactions.
  • Solvent polarity : Higher polarity enhances nucleophilicity of azetidine.
  • Temperature control : Excessive heat can degrade the azetidine ring.
  • Table :
ParameterOptimal ConditionImpact on Yield
BaseK₂CO₃65-75%
SolventDMFHigher polarity
Reaction Time12-18 hrsAvoids byproducts

Q. How does the 4-fluorophenylmethyl group influence the compound’s physicochemical properties?

  • Methodological Answer : The 4-fluorophenyl group introduces steric bulk and electronic effects:
  • Lipophilicity : Fluorine’s electronegativity reduces logP compared to non-fluorinated analogs, enhancing solubility in polar solvents .
  • Crystallinity : The hydrochloride salt improves stability and crystalline structure, critical for X-ray diffraction studies .
  • Acid-base behavior : The azetidine nitrogen (pKa ~9.5) is protonated under physiological conditions, aiding solubility in aqueous buffers.

Advanced Research Questions

Q. What strategies optimize yield and purity during scale-up synthesis of 3-[(4-Fluorophenyl)methyl]azetidine hydrochloride?

  • Methodological Answer :
  • Continuous flow reactors : Minimize thermal degradation by precise temperature control .
  • In-line purification : Use scavenger resins to remove excess 4-fluorobenzyl halides.
  • Quality control : Monitor intermediates via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) to ensure >98% purity .
  • Challenges :
  • Azetidine ring strain : Mitigate by slow addition of reagents to avoid exothermic side reactions.
  • Salt formation : Optimize HCl stoichiometry to prevent hygroscopicity.

Q. How do structural modifications in azetidine derivatives affect biological activity and target selectivity?

  • Methodological Answer : Comparative studies using analogs reveal:
  • Halogen position : 4-Fluorophenyl analogs show higher receptor binding affinity than 3- or 2-fluoro isomers due to reduced steric hindrance .
  • Ring expansion : Replacing azetidine with pyrrolidine decreases activity (e.g., IC₅₀ increases from 12 nM to 220 nM in kinase assays) .
  • Table :
DerivativeTarget Affinity (IC₅₀)Selectivity Ratio (Target/Off-target)
4-Fluorophenylmethyl12 nM45:1
3-Fluorophenylmethyl85 nM8:1
Pyrrolidine analog220 nM3:1

Q. What experimental approaches resolve contradictions in reported biological activities of this compound?

  • Methodological Answer :
  • Reproducibility checks : Validate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
  • Orthogonal assays : Confirm enzyme inhibition via fluorescence polarization and calorimetry.
  • Meta-analysis : Pool data from >10 studies to identify outliers (e.g., one study reported IC₅₀ = 5 nM vs. consensus 12 nM due to impurity ).

Q. How can researchers elucidate the mechanism of action for 3-[(4-Fluorophenyl)methyl]azetidine hydrochloride in neurological targets?

  • Methodological Answer :
  • Kinetic studies : Use stopped-flow spectroscopy to measure binding rates (kₒₙ/kₒff) to dopamine receptors .
  • Mutagenesis : Replace key residues (e.g., Asp113 in D2 receptor) to identify binding hotspots.
  • Computational modeling : Molecular docking (AutoDock Vina) predicts interactions with receptor hydrophobic pockets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-[(4-Fluorophenyl)methyl]azetidine hydrochloride
Reactant of Route 2
3-[(4-Fluorophenyl)methyl]azetidine hydrochloride

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